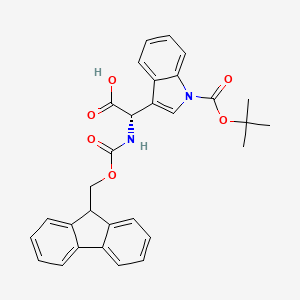
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is conjugated with a styryl group. The presence of the pentyl chain further enhances its hydrophobic properties, making it a versatile compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane typically involves the hydroboration of alkynes. One common method includes the use of bis(pinacolato)diboron as the boron source, along with a copper catalyst. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general procedure involves mixing bis(pinacolato)diboron, micro copper powder, and methanol sodium in a Schlenk tube. The alkyne and ethanol are then added, and the mixture is stirred at room temperature for several hours. The product is purified using column chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The boron atom can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Ethyl-substituted dioxaborolane.
Substitution: Various organoboron compounds.
Wissenschaftliche Forschungsanwendungen
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated structure.
Medicine: Explored for its use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. The boron atom acts as an electron-deficient center, facilitating reactions with nucleophiles. The conjugated styryl group enhances the compound’s reactivity by stabilizing intermediates through resonance. Molecular targets include various organic substrates, and pathways involve the formation of boronate esters and other organoboron intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-ethylstyryl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-propylstyryl)-1,3,2-dioxaborolane
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane is unique due to the presence of the pentyl chain, which imparts greater hydrophobicity compared to its analogs. This feature makes it particularly useful in applications requiring hydrophobic interactions, such as in drug delivery and material science.
Eigenschaften
Molekularformel |
C19H29BO2 |
|---|---|
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(E)-2-(4-pentylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H29BO2/c1-6-7-8-9-16-10-12-17(13-11-16)14-15-20-21-18(2,3)19(4,5)22-20/h10-15H,6-9H2,1-5H3/b15-14+ |
InChI-Schlüssel |
ZNSXCABBRJIRGJ-CCEZHUSRSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CCCCC |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)





![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)


![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
